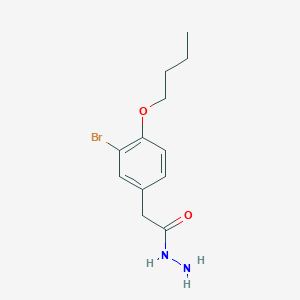![molecular formula C18H20N2O3S B6003124 methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B6003124.png)
methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and belongs to the class of kinase inhibitors.
Mechanism of Action
TAK-659 works by selectively inhibiting the activity of specific kinases that are involved in various cellular processes. It targets kinases such as BTK, FLT3, and JAK3, which are involved in cell proliferation, differentiation, and survival. By inhibiting these kinases, TAK-659 prevents the growth and survival of cancer cells and reduces inflammation in autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In cancer cells, TAK-659 inhibits the activity of BTK, FLT3, and JAK3, leading to cell cycle arrest and apoptosis. In autoimmune diseases and inflammatory disorders, TAK-659 reduces inflammation by inhibiting the activity of specific kinases that are involved in the immune response. TAK-659 has also been shown to have minimal toxicity and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments, including its high purity, selectivity, and potency. It is also easy to synthesize and has minimal toxicity, making it a suitable candidate for in vitro and in vivo studies. However, TAK-659 has some limitations, including its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the research and development of TAK-659. One potential direction is to explore its potential applications in other diseases, such as neurodegenerative disorders and viral infections. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and reduce its potential for off-target effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of TAK-659 and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of 4-piperidin-1-ylbenzoic acid with thionyl chloride to form 4-piperidin-1-ylbenzoyl chloride. The resulting compound is then reacted with 2-thiophenecarboxylic acid to form methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate. This synthesis method has been optimized to produce high yields of TAK-659 with high purity.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in various fields, including cancer treatment, autoimmune diseases, and inflammatory disorders. In cancer treatment, TAK-659 has been shown to inhibit the growth of cancer cells by targeting specific kinases that are involved in cell proliferation and survival. In autoimmune diseases and inflammatory disorders, TAK-659 has been shown to reduce inflammation and prevent tissue damage by inhibiting the activity of specific kinases that are involved in the immune response.
properties
IUPAC Name |
methyl 4-piperidin-1-yl-3-(thiophene-2-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-23-18(22)13-7-8-15(20-9-3-2-4-10-20)14(12-13)19-17(21)16-6-5-11-24-16/h5-8,11-12H,2-4,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYNBEIBOQDBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 4-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B6003058.png)
![N-allyl-7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6003061.png)
amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6003067.png)

![(8-methoxy-3,4-dihydro-2H-chromen-3-yl){[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B6003075.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6003091.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6003099.png)
![3-({[3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6003105.png)
![(2E)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(3,4-dimethoxyphenyl)-N-methylacrylamide](/img/structure/B6003117.png)
![7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003132.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B6003140.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B6003146.png)
![ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6003150.png)
